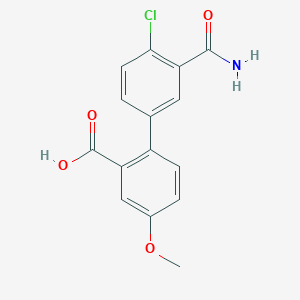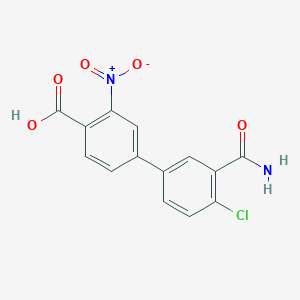
2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid (CPCMBA) is a chemical compound synthesized from the reaction of 3-carbamoyl-4-chlorophenol and 5-methoxybenzoic acid. It is a white crystalline solid with a melting point of 125-127°C, and a molecular weight of 308.8 g/mol. CPCMBA has a variety of applications in scientific research, and has recently been studied for its potential use in laboratory experiments.
Wirkmechanismus
2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid, 95% works by binding to specific receptors on the cell surface and inhibiting their activity, which in turn prevents the cells from growing and dividing. This mechanism of action is known as receptor-mediated inhibition. Additionally, 2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid, 95% has been found to be capable of inducing apoptosis, which is the programmed death of cells. This can be beneficial in the treatment of cancer, as it can kill cancer cells without damaging healthy cells.
Biochemical and Physiological Effects
2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects on the human body. It has been found to be capable of inhibiting the growth of cancer cells, as well as inducing apoptosis. Additionally, 2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid, 95% has been found to have anti-inflammatory and anti-oxidant properties, which can be beneficial in treating various diseases. Additionally, 2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid, 95% has been found to have an effect on the immune system, as it has been found to be capable of stimulating the production of antibodies.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid, 95% has a number of advantages for laboratory experiments. It is easy to synthesize and is relatively inexpensive, making it a cost-effective option for research. Additionally, 2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid, 95% is a highly stable compound, making it suitable for long-term storage. However, there are also some limitations to using 2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid, 95% in laboratory experiments. It has been found to be toxic in high concentrations, and it can be difficult to accurately measure its concentration in a solution.
Zukünftige Richtungen
In the future, 2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid, 95% could be studied further for its potential use in cancer research, as well as its potential use in the treatment of other diseases. Additionally, 2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid, 95% could be studied for its potential use in drug development, as it has been found to have an effect on the immune system. Furthermore, 2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid, 95% could be studied for its potential use in environmental studies, as it has been found to have an effect on the environment. Finally, 2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid, 95% could be studied for its potential use in laboratory experiments, as it has been found to be a cost-effective and stable compound.
Synthesemethoden
2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid, 95% can be synthesized through a nucleophilic substitution reaction of 3-carbamoyl-4-chlorophenol and 5-methoxybenzoic acid. This reaction can be conducted in an aqueous solution of sodium hydroxide at a temperature of 80-90°C. The reaction is complete when the solution is cooled to room temperature. The resulting product is a white crystalline solid with a melting point of 125-127°C and a molecular weight of 308.8 g/mol.
Wissenschaftliche Forschungsanwendungen
2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid, 95% has been studied for its potential applications in scientific research. It has been used in laboratory experiments to study the effects of different compounds on the human body. It has also been used to study the effects of various drugs on the human body, as well as the effects of different environmental factors on the human body. Additionally, 2-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid, 95% has been studied for its potential use in cancer research, as it has been found to be capable of inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-(3-carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-21-9-3-4-10(11(7-9)15(19)20)8-2-5-13(16)12(6-8)14(17)18/h2-7H,1H3,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGXWQUFTUGNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691595 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261982-97-1 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














